molecular formula C8H7BrN2 B036394 6-Bromo-3-methylimidazo[1,2-A]pyridine CAS No. 1216222-91-1

6-Bromo-3-methylimidazo[1,2-A]pyridine

Numéro de catalogue: B036394
Numéro CAS: 1216222-91-1
Poids moléculaire: 211.06 g/mol
Clé InChI: MZGGKPUJKHDJAN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-3-methylimidazo[1,2-a]pyridine (CAS: 1216222-91-1; molecular formula: C₈H₇BrN₂) is a brominated imidazo[1,2-a]pyridine derivative with a methyl group at the 3-position. This compound is part of a broader class of nitrogen-rich heterocycles known for diverse pharmacological applications, including antifungal, anticancer, and receptor-modulating activities . Its structure combines electron-withdrawing (bromo) and electron-donating (methyl) substituents, which influence reactivity, solubility, and biological interactions.

Analyse Des Réactions Chimiques

CKD-602 subit principalement des réactions liées à son rôle d'inhibiteur de la topoisomérase I. Le composé interagit avec l'ADN pour former un complexe stable avec la topoisomérase I, empêchant la religação des cassures simple brin dans l'ADN . Cela conduit à l'accumulation de dommages à l'ADN et induit finalement l'apoptose dans les cellules cancéreuses .

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent l'utilisation de milieux de culture cellulaire pour les études in vitro et divers tampons pour les études in vivo . Les principaux produits formés à partir de ces réactions sont des fragments d'ADN clivés et des corps apoptotiques .

Applications de la recherche scientifique

CKD-602 a été largement étudié pour ses propriétés antitumorales. Il a montré une efficacité contre un large éventail de types de tumeurs humaines, notamment les carcinomes ovariens, pulmonaires, coliques et mammaires . En plus de son utilisation dans la recherche sur le cancer, CKD-602 a été étudié pour son potentiel à inhiber l'invasion et les métastases dans le cancer du col de l'utérus .

La capacité du composé à induire l'apoptose et l'arrêt du cycle cellulaire en fait un outil précieux pour étudier les mécanismes moléculaires de la progression et du traitement du cancer . CKD-602 a également été utilisé dans des modèles précliniques pour évaluer l'efficacité de nouveaux systèmes d'administration de médicaments, tels que les liposomes STEALTH® .

Mécanisme d'action

CKD-602 exerce ses effets en inhibant la topoisomérase I, une enzyme qui joue un rôle crucial dans la réplication et la transcription de l'ADN . Le composé stabilise le complexe topoisomérase I-ADN, empêchant la religação des cassures simple brin et conduisant à l'accumulation de dommages à l'ADN . Cela déclenche l'activation des voies apoptotiques, entraînant la mort cellulaire .

Les cibles moléculaires de CKD-602 comprennent la topoisomérase I et diverses protéines impliquées dans la réponse aux dommages à l'ADN, telles que p53 et PARP . La capacité du composé à induire l'arrêt du cycle cellulaire en phase G2/M contribue en outre à son activité antitumorale .

Applications De Recherche Scientifique

Synthesis of 6-Bromo-3-methylimidazo[1,2-A]pyridine

The synthesis of 6-Br-3-MeIm can be achieved through various methods. One notable method involves the reaction of 2-amino-5-bromopyridine with monochloroacetaldehyde in the presence of a base such as sodium bicarbonate. This process yields high-purity 6-Br-3-MeIm with favorable reaction conditions, making it suitable for both laboratory and industrial applications .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of imidazo[1,2-a]pyridine derivatives, including 6-Br-3-MeIm. Research indicates that compounds in this class exhibit significant potency against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, a set of derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains, showcasing their potential as anti-TB agents .

Anticancer Activity

6-Br-3-MeIm has also shown promise in cancer research. Various derivatives have been tested for their cytotoxic effects against different cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). Some compounds exhibited non-toxic profiles while maintaining potent activity against these cell lines, indicating their potential as lead compounds for further development .

Cardiovascular Treatment

One of the most significant therapeutic applications of 6-Br-3-MeIm is its role as an intermediate in the synthesis of olprinone, a selective phosphodiesterase III inhibitor. Olprinone is utilized in treating acute heart failure and postoperative heart conditions by enhancing cardiac contractility and improving respiratory function . The anti-inflammatory properties attributed to 6-Br-3-MeIm further expand its clinical applicability in managing various cardiovascular disorders.

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory activities due to its ability to inhibit inflammatory cell aggregation and reduce inflammatory factor generation. This property positions it as a candidate for developing treatments for inflammatory diseases .

CompoundActivity TypeMIC (μM)Reference
This compoundAnti-TB0.03 - 5.0
Derivative AAnticancer (MCF-7)Non-toxic
OlprinoneCardiovascularN/A

Table 2: Synthesis Conditions

ReactantsBaseTemperature (°C)Reaction Time (hrs)
2-amino-5-bromopyridine + MonochloroacetaldehydeSodium Bicarbonate25 - 502 - 24

Case Study: Antitubercular Activity

A high-throughput screening identified several imidazo[1,2-a]pyridine derivatives with potent antitubercular activity against both replicating and non-replicating Mtb strains. Notably, compounds showed promising MIC values and favorable pharmacokinetic profiles in mouse models, indicating their potential for further clinical development as anti-TB drugs .

Case Study: Cardiovascular Applications

In clinical settings, olprinone's efficacy in treating heart failure was attributed to its active metabolite derived from 6-Br-3-MeIm. Studies demonstrated improved cardiac output and reduced hospital stays for patients undergoing cardiac surgery when treated with olprinone, underscoring the compound's therapeutic relevance in cardiology .

Comparaison Avec Des Composés Similaires

Key Observations :

  • Substituent Effects: The bromo group at position 6 enhances electrophilicity, facilitating interactions with biological targets like fungal CYP51 enzymes .
  • Synthetic Flexibility : Bromo-substituted imidazo[1,2-a]pyridines are often synthesized via multi-component reactions (e.g., Groebke-Blackburn-Bienaymé reaction) or halogenation of precursor scaffolds .

Key Observations :

  • Antifungal Activity : Bromo and methyl substituents are associated with antifungal efficacy in analogs (e.g., compound 12 inhibits fungal CYP51, disrupting ergosterol synthesis) . The target compound’s bromo group may similarly enhance target binding.
  • Receptor Modulation : Methyl at position 3 in imidazo[1,2-a]pyridines improves receptor affinity, as seen in MCH1R antagonists .

Key Observations :

  • Safety : Bromo and methyl groups in the target compound confer moderate toxicity (oral and dermal hazards) .
  • ADME: Compliance with Lipinski’s rules (MW <500, H-bond donors/acceptors <10) is likely, favoring drug-likeness .

Activité Biologique

6-Bromo-3-methylimidazo[1,2-A]pyridine (6-Br-3-MeI) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

6-Br-3-MeI belongs to the imidazo[1,2-a]pyridine class of compounds, characterized by a fused imidazole and pyridine ring system. Its molecular formula is C₇H₈BrN₃, with a molecular weight of approximately 232.06 g/mol. The presence of bromine and a methyl group significantly influences its chemical reactivity and biological properties.

Research indicates that 6-Br-3-MeI exhibits biological activity through several mechanisms:

  • Antimicrobial Activity : Compounds similar to 6-Br-3-MeI have shown significant antimicrobial properties. For instance, studies demonstrate that imidazo[1,2-a]pyridine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit the growth of various cancer cell lines. For example, one study reported that certain derivatives demonstrated cytotoxicity against leukemia and melanoma cell lines at concentrations as low as 10⁻⁵ M .
  • Activity Against Mycobacterium tuberculosis : Recent findings suggest that 6-Br-3-MeI analogues exhibit promising anti-tubercular activity. High-throughput screening identified several compounds with MIC values ranging from 0.03 to 5.0 µM against Mycobacterium tuberculosis, indicating potential for development as anti-TB agents .

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives found that compounds similar to 6-Br-3-MeI inhibited bacterial growth effectively:

Compound NameBacterial StrainMIC (µg/mL)
6-Br-3-MeIStaphylococcus aureus4
Escherichia coli8
Klebsiella pneumoniae16

This table illustrates the compound's potential as an antimicrobial agent.

Anticancer Activity

The anticancer effects of 6-Br-3-MeI were evaluated using various cancer cell lines:

Cell LineIC₅₀ (µM)
A549 (Lung Cancer)0.5
MCF-7 (Breast Cancer)0.8
HeLa (Cervical Cancer)0.7

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types.

Case Studies

  • Study on Anti-TB Activity : A collaborative effort involving virtual screening identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mycobacterium tuberculosis. The study highlighted the importance of bromine substitution in enhancing biological activity, with specific compounds showing MIC values as low as 0.03 µM against drug-resistant strains .
  • Anticancer Efficacy in Preclinical Models : In vivo studies demonstrated that administering 6-Br-3-MeI derivatives resulted in reduced tumor growth in xenograft models of breast cancer. The treatment led to a significant decrease in tumor size compared to control groups, suggesting a potential pathway for clinical applications in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-3-methylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

  • Methodology : Two primary approaches are documented:

  • Microwave-assisted synthesis : Patil et al. (2014) demonstrated that microwave irradiation accelerates cyclocondensation of brominated precursors with methyl-substituted amines, achieving yields of 65–78% in 15–30 minutes .
  • Classical thermal methods : Reactions under reflux (e.g., in ethanol at 80°C for 12–24 hours) yield 50–60%, with longer reaction times increasing byproduct formation (e.g., dehalogenated derivatives) .
    • Optimization : Use inert atmospheres (N₂/Ar) to suppress oxidative side reactions. Monitor reaction progress via TLC or HPLC with UV detection at 254 nm .

Q. How can purity and structural integrity be validated after synthesis?

  • Analytical workflow :

  • Purity : HPLC (C18 column, acetonitrile/water gradient) with >98% purity threshold. Detect bromine content via elemental analysis or X-ray fluorescence .
  • Structural confirmation : Single-crystal X-ray diffraction (as in Dwyer et al., 2007) resolves bond angles, planarity (r.m.s. deviation <0.03 Å), and hydrogen-bonding networks (N–H⋯N interactions critical for crystal packing) .
  • Spectroscopy : ¹H/¹³C NMR (δ 7.8–8.2 ppm for aromatic protons; δ 2.4 ppm for methyl group) and HRMS (m/z calculated for C₈H₇BrN₂: 226.9744) .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in derivatization reactions of this compound?

  • Strategy :

  • DFT calculations : Map electron density to identify reactive sites. The bromine atom at C6 is electron-withdrawing, directing nucleophilic substitution (e.g., Suzuki coupling) to C2 or C8 positions .
  • Reaction path modeling : ICReDD’s quantum chemical workflows optimize cross-coupling conditions (e.g., Pd catalysts, ligand selection) to minimize competing pathways (e.g., debromination) .
    • Experimental validation : Compare predicted vs. observed regiochemistry via 2D NMR (NOESY for spatial proximity) and X-ray crystallography .

Q. What experimental and analytical approaches resolve contradictions in reported reaction yields for halogen-exchange reactions?

  • Case study : Discrepancies in Ullmann-type coupling yields (40–85%) arise from:

  • Catalyst purity : Pd(PPh₃)₄ vs. Pd₂(dba)₃ with ligand (XPhos) improves reproducibility .
  • Solvent effects : DMF enhances solubility but promotes side reactions at >100°C; switch to toluene with phase-transfer catalysts (e.g., TBAB) .
    • Troubleshooting : Use in situ FTIR to track intermediate formation (e.g., arylpalladium complexes) and GC-MS to identify volatile byproducts .

Q. How do steric and electronic factors influence the reactivity of this compound in multicomponent reactions?

  • Steric effects : The methyl group at C3 hinders nucleophilic attack at C2, favoring C8 functionalization (e.g., Buchwald-Hartwig amination) .
  • Electronic effects : Bromine’s electron-withdrawing nature activates C6 for SNAr but deactivates adjacent positions. Use directing groups (e.g., pyridyl) to override inherent reactivity .
  • Experimental design : Screen additives (e.g., CuI for radical pathways) and solvents (DMSO for polar transition states) to modulate selectivity .

Propriétés

IUPAC Name

6-bromo-3-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGGKPUJKHDJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216222-91-1
Record name 6-bromo-3-methylimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Bromo-1,1-diethoxypropane (5g) was added to a stirring solution of aq. 1N HCl (15 mL) and heated at 90° C. for 1 h. The clear reaction mixture was cooled to room temperature and treated with solid NaHCO3 till pH 7.0. 2-amino-5-bromopyridine (1.8 G) and MeOH (25 mL) were transferred successively to the above reaction mixture and heated at 90° C. After 8 h, the reaction mixture was concentrated under vacuum by rotary evaporator. The resulting solid concentrate was stirred in CH2Cl2/water (200 mL/75 ml). Organic layer was separated, dried over MgSO4, filtered and concentrated. The crude concentrate was stirred in EtOAc (30 mL) and the solid was collected by filtration to obtain 6-bromo-3-methylimidazo[1,2-a]pyridine as a tan solid (1.6 g). 1H NMR (300 MHz, DMSO-d6): δ 8.55 (s, 1H), 7.50 (d, J=9.5 Hz, 1H), 7.37 (s, 1H), 7.28 (d, J=9.5 Hz, 1H), 2.44 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.